

# Application Notes and Protocols: 3-bromo-1H-indazol-5-amine in Drug Discovery

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## Compound of Interest

Compound Name: 3-bromo-1H-indazol-5-amine

Cat. No.: B152525

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## Introduction

**3-bromo-1H-indazol-5-amine** is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. [1][2] Its unique structural framework, featuring a fused pyrazole and benzene ring system with strategically positioned bromine and amine functionalities, allows for facile diversification through various chemical transformations. This makes it an invaluable scaffold in the discovery of novel therapeutic agents, particularly in the realm of oncology. [1] The indazole core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. [3]

This document provides detailed application notes and experimental protocols for the utilization of **3-bromo-1H-indazol-5-amine** in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

## Key Applications in Drug Discovery

The primary application of **3-bromo-1H-indazol-5-amine** in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. [1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-indazole-3-amine moiety is a known hinge-binding fragment, effectively interacting with the ATP-binding site of various kinases. [3]

Derivatives of **3-bromo-1H-indazol-5-amine** have been successfully employed to develop inhibitors for several important cancer targets:

- Bcr-Abl Kinase: A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[4]
- Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold has served as a starting point for the development of potent ALK inhibitors, such as Entrectinib, which is used to treat certain types of non-small cell lung cancer.[4]
- Polo-like Kinase 4 (PLK4): Novel indazole-based inhibitors of PLK4, a key regulator of centrosome duplication, have been developed, showing promise as anti-cancer agents.[5][6]

The bromine atom at the 3-position is particularly advantageous as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [7][8] This enables the introduction of a wide variety of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

## Data Presentation

### Inhibitory Activity of 3-Aryl-1H-indazol-5-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of 1H-indazole-3-amine derivatives synthesized from 5-bromo-1H-indazol-3-amine against various human cancer cell lines.[3]

Compound ID	Cancer Cell Line	IC50 (μM)[3]
6o	K562 (Chronic Myeloid Leukemia)	5.15
A549 (Lung)	>50	
PC-3 (Prostate)	>50	
Hep-G2 (Hepatoma)	>50	
HEK-293 (Normal Cell)	33.2	
5k	Hep-G2 (Hepatoma)	3.32
HEK-293 (Normal Cell)	12.17	

## Kinase Inhibitory Activity of Indazole Derivatives

The table below presents the kinase inhibitory activity of representative indazole-based compounds.

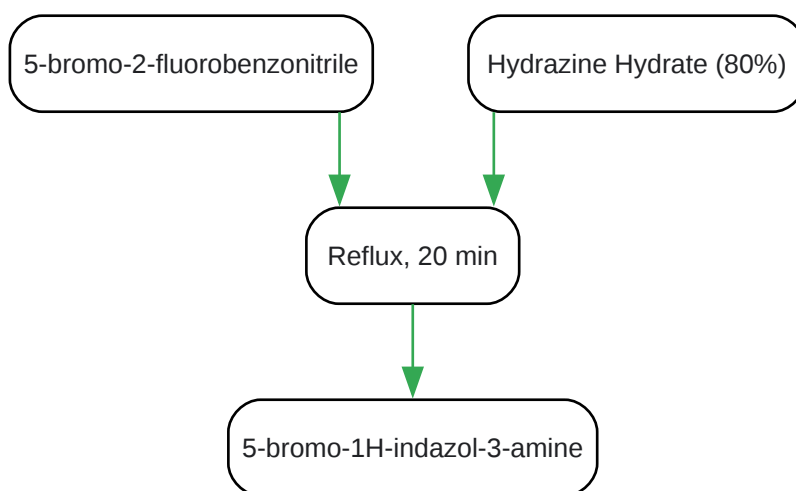
Compound	Target Kinase	IC50 (nM)	Reference
Compound 89	Bcr-AblWT	14	[4]
Bcr-AblT315I	450	[4]	
Entrectinib (127)	ALK	12	[4]
C05	PLK4	< 0.1	[5]
K22	PLK4	0.1	[6]

## Experimental Protocols

### Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine

This protocol describes the synthesis of the title intermediate from 5-bromo-2-fluorobenzonitrile. [3][9]

Reaction Scheme:



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Figure 1. Synthesis of 5-bromo-1H-indazol-3-amine.

Materials:

- 5-bromo-2-fluorobenzonitrile
- Hydrazine hydrate (80%)
- Ethanol
- Round-bottom flask
- Reflux condenser

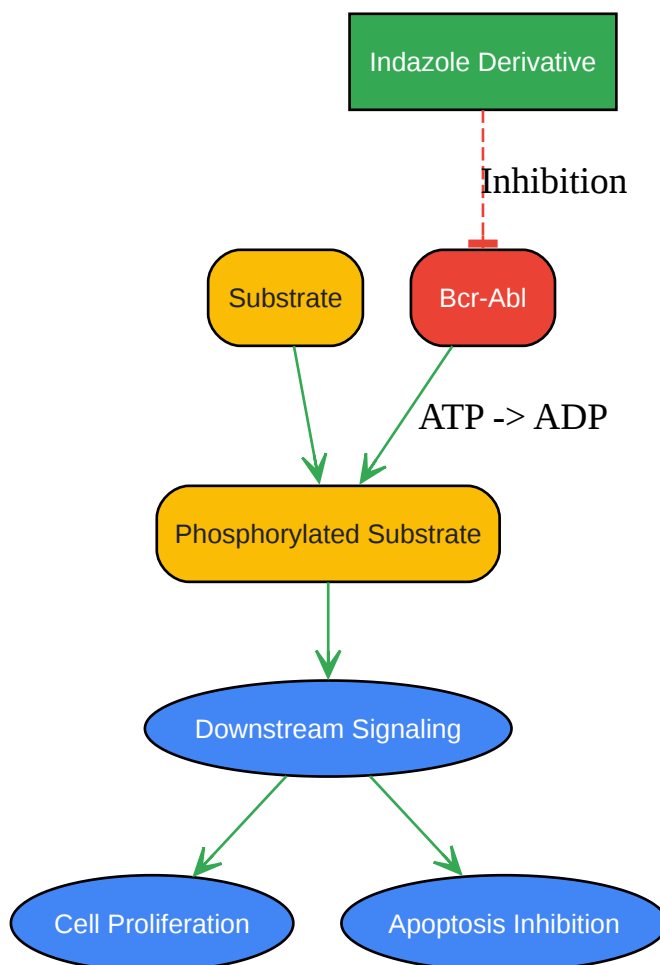
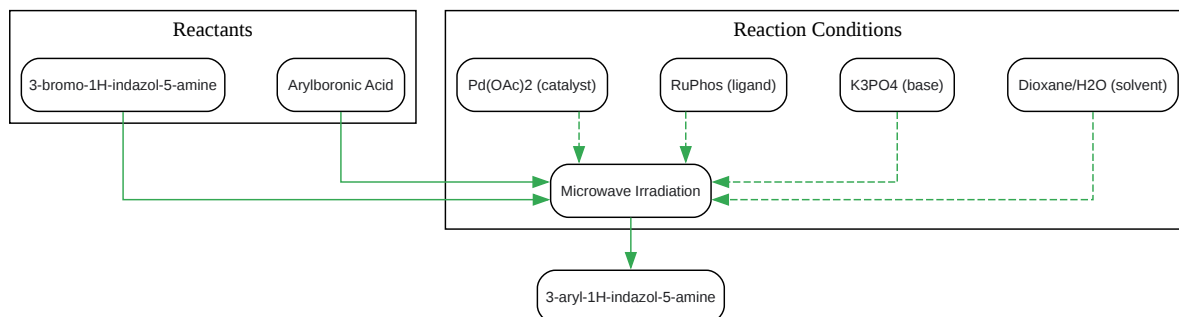
Procedure:

- To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).[\[10\]](#)
- Alternatively, 5-bromo-2-fluorobenzonitrile can be directly reacted with hydrazine hydrate (80%) without a solvent.[\[3\]](#)[\[9\]](#)
- Heat the reaction mixture to reflux for 20 minutes to 4 hours.[\[3\]](#)[\[10\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, concentrate the reaction mixture to dryness under reduced pressure.[\[10\]](#)
- The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine as a pale-yellow solid.[\[10\]](#)

## Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 3-aryl-1H-indazol-5-amine derivatives from **3-bromo-1H-indazol-5-amine** using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[\[7\]](#)



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## References

- 1. chemimpex.com [chemimpex.com]
- 2. 478837-59-1 Cas No. | 3-Bromo-1H-indazol-5-amine | Apollo [store.apolloscientific.co.uk]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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